molecular formula C17H24N2O2 B12726855 N-(1-(Piperidinocarbonyl)ethyl)propionanilide CAS No. 96977-55-8

N-(1-(Piperidinocarbonyl)ethyl)propionanilide

Cat. No.: B12726855
CAS No.: 96977-55-8
M. Wt: 288.4 g/mol
InChI Key: CEYYTBXCRDQXJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Piperidinocarbonyl)ethyl)propionanilide typically involves the reaction of propionanilide with piperidine derivatives under controlled conditions. One common method includes the acylation of piperidine with propionanilide in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-(1-(Piperidinocarbonyl)ethyl)propionanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amines .

Scientific Research Applications

N-(1-(Piperidinocarbonyl)ethyl)propionanilide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in pain management and anesthesia.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-(Piperidinocarbonyl)ethyl)propionanilide involves its interaction with specific molecular targets, such as opioid receptors. It acts as an agonist, binding to these receptors and mimicking the effects of endogenous ligands. This interaction leads to the modulation of pain signals and other physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(Piperidinocarbonyl)ethyl)propionanilide is unique due to its specific structural features and pharmacological profile. Unlike some of its analogs, it may offer a different balance of efficacy and safety, making it a valuable compound for further research and development .

Properties

CAS No.

96977-55-8

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-N-phenylpropanamide

InChI

InChI=1S/C17H24N2O2/c1-3-16(20)19(15-10-6-4-7-11-15)14(2)17(21)18-12-8-5-9-13-18/h4,6-7,10-11,14H,3,5,8-9,12-13H2,1-2H3

InChI Key

CEYYTBXCRDQXJD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C(C)C(=O)N2CCCCC2

Origin of Product

United States

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